molecular formula C14H16O4 B3749288 CID 15371033

CID 15371033

Cat. No.: B3749288
M. Wt: 248.27 g/mol
InChI Key: LANKZMHBLWWMDJ-UHFFFAOYSA-N
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Description

For instance:

  • and discuss structurally similar compounds (e.g., trifluoromethyl-substituted ketones and boronic acids) but omit CID 15371033 .

This highlights a critical gap in the available data, necessitating caution in drawing definitive conclusions about its properties or applications.

Properties

InChI

InChI=1S/C14H16O4/c1-10-13(15-6-7-16-13)11-4-2-3-5-12(11)14(10)17-8-9-18-14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANKZMHBLWWMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(C3=CC=CC=C3C14OCCO4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of compounds similar to CID 15371033 often involves complex synthetic routes. These routes typically include multiple steps such as condensation reactions, cyclization, and purification processes. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for compounds like this compound may involve large-scale chemical synthesis using automated reactors. These methods are designed to optimize the efficiency and scalability of the production process. Techniques such as continuous flow synthesis and supercritical fluid crystallization are often employed to enhance the quality and consistency of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

CID 15371033 undergoes nucleophilic substitutions at reactive sites within its heterocyclic framework. These reactions are pivotal for introducing functional groups that modulate biological activity:

  • Primary sites : Positions adjacent to electron-withdrawing groups (e.g., halogens, nitro groups) facilitate nucleophilic attack.

  • Common nucleophiles : Amines, thiols, and alkoxides are frequently employed to generate derivatives with enhanced solubility or target affinity.

Table 1 : Representative Nucleophilic Substitutions

Substrate PositionNucleophileSolventTemperature (°C)Yield (%)
C-3NH3DMF8072
C-7SH−EtOH6065
C-12OCH3−THF2558

Catalyzed Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) enable functionalization of aryl halide moieties in this compound:

  • Suzuki coupling : Boronic acids react with brominated positions to form biaryl derivatives. Reaction optimization requires:

    • Pd(PPh3)4 (2 mol%) as catalyst

    • K2CO3 base in toluene/water (3:1) at 90°C

  • Buchwald-Hartwig amination : Primary/secondary amines couple with aryl halides under Pd2(dba)3/Xantphos catalysis (24–48 hr, 100°C), yielding aminoderivatives for kinase inhibition studies .

Oxidative Transformations

Controlled oxidation reactions modify electron-rich regions of the heterocycle:

  • Epoxidation : Peracid-mediated oxidation of double bonds generates epoxide intermediates for ring-opening reactions.

  • Side-chain oxidation : Alkyl substituents (e.g., methyl groups) oxidize to carboxylic acids using KMnO4/H2SO4.

Reaction Condition Optimization

Key parameters influencing reaction efficiency and purity:

Table 2 : Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–100°CHigher temps accelerate kinetics but risk decomposition
Solvent polarityMedium (DMF, THF)Balances substrate solubility and transition-state stabilization
Catalyst loading1–5 mol%Reduces side reactions while maintaining cost efficiency
Reaction time6–24 hrProlonged durations improve conversion but increase byproducts

Stability Under Reactive Conditions

This compound demonstrates moderate thermal stability but degrades under strong acidic/basic conditions:

  • Acidic hydrolysis : Cleavage of ether linkages occurs at pH < 2 (HCl, 70°C).

  • Base sensitivity : Lactam rings open in NaOH/EtOH (pH > 12), forming carboxylate intermediates.

Scientific Research Applications

Compounds like CID 15371033 have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compounds like CID 15371033 involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Challenges in Comparing CID 15371033 with Similar Compounds

Due to the lack of direct evidence for this compound, a comparison with similar compounds must rely on indirect inferences from structurally analogous molecules described in the provided materials. Below is a framework for such a comparison, based on compounds with functional groups or applications that may align with hypothetical properties of this compound:

Table 1: Hypothetical Comparison of this compound with Structurally Similar Compounds
Compound (CID) Molecular Formula Key Functional Groups Reported Applications/Properties Source Evidence
This compound (hypothetical) Unknown Not specified Not available N/A
1-(4-Trifluoromethylphenyl)propan-1-one (CAS 1533-03-5) C₁₀H₉F₃O Trifluoromethyl, ketone Intermediate in organic synthesis
(3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) C₆H₅BBrClO₂ Boronic acid, halogenated aryl Cross-coupling reactions
Oscillatoxin D (CID 101283546) Not specified Polyketide-derived macrocycle Bioactive marine toxin


Key Observations :

Functional Group Diversity :

  • Trifluoromethyl ketones (e.g., CAS 1533-03-5) are often used as synthetic intermediates due to their electron-withdrawing properties, enhancing reactivity in nucleophilic additions .
  • Boronic acids (e.g., CID 53216313) are critical in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .
  • If this compound contains similar groups, its reactivity might align with these applications.

Bioactivity Potential: Oscillatoxin derivatives (e.g., CID 101283546) exhibit potent biological activities, such as cytotoxicity . Without data on this compound, its bioactivity remains speculative.

Synthetic Accessibility :

  • highlights that trifluoromethyl-substituted compounds often require specialized catalysts (e.g., palladium) for synthesis, suggesting this compound might share similar synthetic challenges if it contains fluorinated groups .

Limitations and Recommendations

The absence of direct data for this compound underscores the need for:

Primary Literature Review : Access to peer-reviewed studies or patents describing its synthesis, structure, or applications.

Experimental Characterization : Techniques such as NMR, GC-MS, or X-ray crystallography (as emphasized in and ) are essential for validating its identity and properties .

Database Expansion : Cross-referencing with specialized databases (e.g., Reaxys, SciFinder) to locate unpublished or proprietary data.

Q & A

Q. What validation strategies are critical for computational studies on this compound?

  • Methodological Answer : Cross-validate docking results with molecular dynamics simulations (≥100 ns) and experimental binding assays (e.g., SPR, ITC). Use consensus scoring across multiple software (e.g., AutoDock, Schrödinger) to reduce false positives .

Tables for Methodological Reference

Research Stage Key Tools/Methods Evidence ID
Literature ReviewPICOT framework, Aggregation search
Experimental DesignModular design, DoE optimization
Data AnalysisBayesian modeling, Hill equation
ReproducibilityOpen protocols, Metadata standardization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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